molecular formula C26H28N2O3S2 B11355025 1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11355025
M. Wt: 480.6 g/mol
InChI Key: YXIHELXNTIFXFI-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenylsulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the phenylsulfanyl group. Commonly used reagents and conditions for these reactions include:

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of Phenylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions using thiophenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiophenol derivatives, sulfonyl chlorides, and appropriate bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • (1S,2S)-3-METHYL-1-[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ETHYL]-2-[(PHENYLSULFANYL)METHYL]BUTYL PHENYL SULFONE

Uniqueness

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S2/c1-20-9-5-6-10-22(20)19-33(30,31)28-17-15-21(16-18-28)26(29)27-24-13-7-8-14-25(24)32-23-11-3-2-4-12-23/h2-14,21H,15-19H2,1H3,(H,27,29)

InChI Key

YXIHELXNTIFXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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